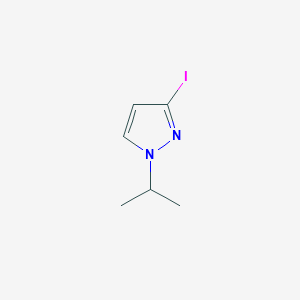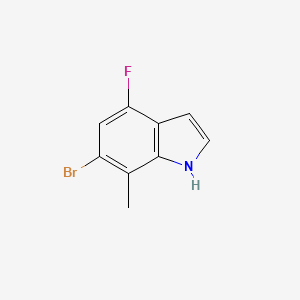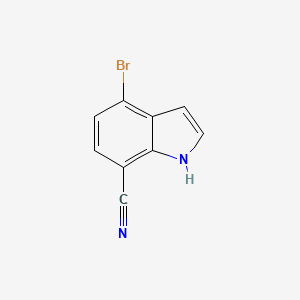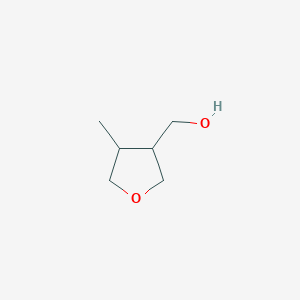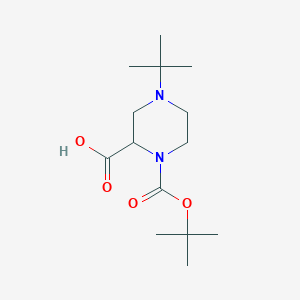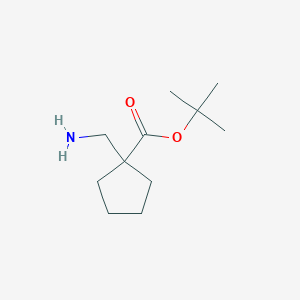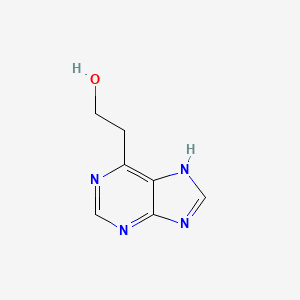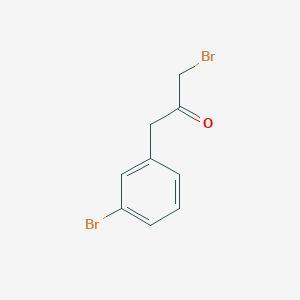
(Azidomethyl)cyclopropane
Vue d'ensemble
Description
“(Azidomethyl)cyclopropane” is a chemical compound with the molecular formula C4H7N3 . It is a type of cyclopropane, which is a cycloalkane molecule with a ring of three carbon atoms .
Molecular Structure Analysis
Cyclopropane, the base structure of “this compound”, is planar and has the shape of an equilateral triangle . This means it has only one conformation and hence there is no conformational analysis .Chemical Reactions Analysis
Cyclopropenes, a class of compounds related to cyclopropanes, show a diverse range of reactivities . They can undergo reactions through vinylmetal carbenes, metal complex insertion, addition reactions with 1,3-dipole, radical reactions, and reactions of highly reactive in situ generated cyclopropenes .Physical and Chemical Properties Analysis
Cyclopropane, the base structure of “this compound”, has a boiling point of 240. ± 3. K and a fusion point of 146. ± 3. K . It is also known to be a flammable liquid and vapor .Applications De Recherche Scientifique
Microwave Spectrum Analysis
- Microwave Spectrum and Conformational Composition: The microwave spectrum of (azidomethyl)cyclopropane has been investigated, revealing its conformational composition and energy differences between rotamers. This study provides insights into the molecular structure and dynamics of this compound (Møllendal, Samdal, & Guillemin, 2014).
Stereoselective Cyclopropanation Reactions
- Enantioselective Synthesis: Cyclopropane derivatives are fundamental in enantioselective synthesis, a process significant in producing pharmaceuticals and testing bonding features of cycloalkanes. Studies focus on methods like halomethylmetal-mediated cyclopropanation, showing cyclopropane’s role as a versatile synthetic intermediate (Lebel, Marcoux, Molinaro, & Charette, 2003).
Palladium Complexes
- Synthesis and Characterization of Palladium Complexes: Research on palladium (II) complexes with this compound-1,1-dicarboxylic acid highlights the potential of these complexes in understanding the biological activities and coordination chemistry in pharmaceuticals (Kostić, Divac, & Mangelinckx, 2021).
Biological Activities of Cyclopropane Derivatives
- Diverse Biological Activities: Cyclopropane derivatives exhibit a broad spectrum of biological properties such as enzyme inhibition, antimicrobial, and antitumor activities, making them significant in medicinal chemistry and biological studies (Salaün, 2000).
Gold-Catalyzed Cascade Cyclization
- Gold-Catalyzed Reactions: The use of (azido)ynamides with gold catalysts to form indoloquinolines demonstrates this compound’s utility in advanced organic synthesis techniques, contributing to the field of catalysis (Tokimizu, Oishi, Fujii, & Ohno, 2014).
Enzymatic Chemistry and Biosynthesis
- Enzymatic Chemistry in Biosynthesis: Cyclopropane groups are crucial in the biosynthesis of various natural products with significant pharmacological activities, offering insights into enzyme catalysis and the development of therapeutic agents (Thibodeaux, Chang, & Liu, 2012).
Conformational Restriction in Bioactive Compounds
- Conformational Restriction in Drug Development: The use of cyclopropane rings in restricting the conformation of bioactive compounds can improve their activity and aid in understanding their bioactive conformations, crucial in drug design (Kazuta, Matsuda, & Shuto, 2002).
Safety and Hazards
Orientations Futures
Cyclopropenes have attracted the attention of organic chemists for decades due to their diverse range of reactivities . Future research may focus on the developments of cyclopropenes, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
Propriétés
IUPAC Name |
azidomethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMTEIMBREFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying (azidomethyl)cyclopropane in the context of palladium complexes?
A1: this compound, specifically its derivative 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid (azmcpda), is of interest as a ligand in palladium complexes due to the potential biological activities of such complexes []. Palladium complexes have shown promise in various areas, including antitumor, antiviral, and antimicrobial applications []. By studying how azmcpda coordinates with palladium, researchers aim to gain a deeper understanding of the properties and potential applications of these complexes.
Q2: How was the structure of the synthesized palladium-(azidomethyl)cyclopropane complex confirmed?
A2: Researchers confirmed the structure of the synthesized complex, identified as Na[Pd(dien)(azmcpda)].H2O, using a combination of spectroscopic techniques and elemental analysis []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provided information about the bonding and arrangement of atoms within the complex. These spectral data, along with elemental analysis results, confirmed the successful coordination of the azmcpda ligand to the palladium ion through the carboxylate oxygen atoms [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


